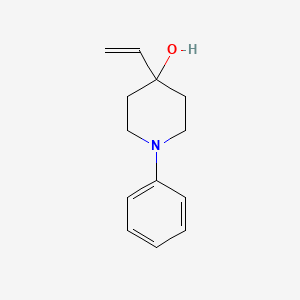
1-Phenyl-4-vinylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-vinylpiperidin-4-ol is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a phenyl group and a vinyl group attached to the piperidine ring. Piperidine derivatives are widely studied due to their significant pharmacological activities and their presence in various natural and synthetic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-vinylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions, where a suitable phenylating agent reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yields and purity. This method allows for precise control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-4-vinylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the piperidine ring to a more saturated form.
Substitution: The phenyl and vinyl groups can undergo substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-vinylpiperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: The compound is utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-vinylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-4-vinylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.
4-Phenylpiperidine: A derivative with a phenyl group attached to the piperidine ring.
4-Vinylpiperidine: A derivative with a vinyl group attached to the piperidine ring.
Uniqueness
This compound is unique due to the presence of both phenyl and vinyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy in pharmacological applications .
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
4-ethenyl-1-phenylpiperidin-4-ol |
InChI |
InChI=1S/C13H17NO/c1-2-13(15)8-10-14(11-9-13)12-6-4-3-5-7-12/h2-7,15H,1,8-11H2 |
InChI-Schlüssel |
HOGQLEURPJEFEU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCN(CC1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
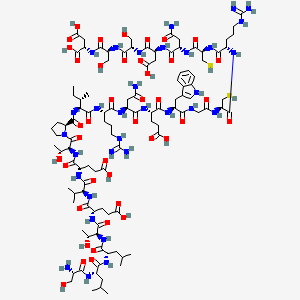
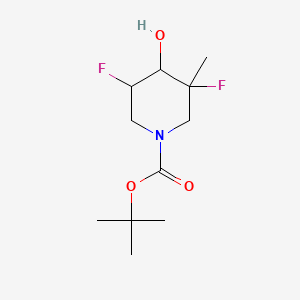


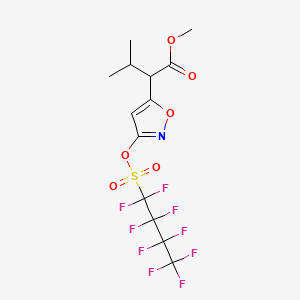

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
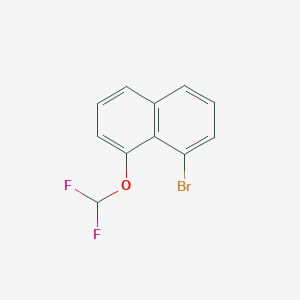
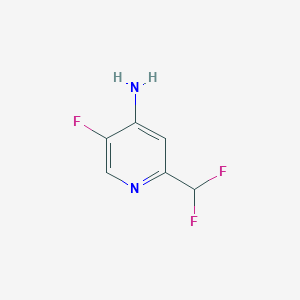
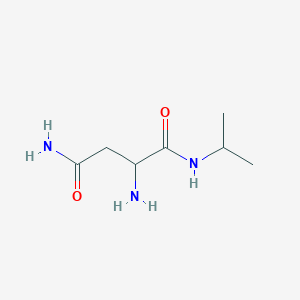
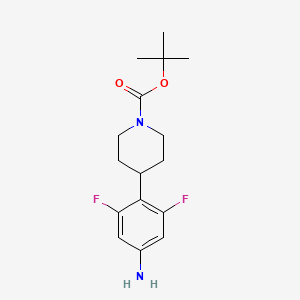
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
